molecular formula C20H18N4O3S B2638618 5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 1351821-48-1

5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2638618
CAS No.: 1351821-48-1
M. Wt: 394.45
InChI Key: ZMDKGYYQRSJFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidinone class, characterized by a fused bicyclic core. Key structural features include:

  • 5-Methyl group: Enhances steric bulk and modulates electronic properties.
  • 2-(Phenylamino) group: Introduces aromaticity and hydrogen-bonding capacity.

These groups collectively influence solubility, metabolic stability, and target interactions .

Properties

IUPAC Name

2-anilino-5-methyl-3-(4-methylphenyl)sulfonyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13-8-10-16(11-9-13)28(26,27)18-19(22-15-6-4-3-5-7-15)23-24-17(25)12-14(2)21-20(18)24/h3-12,22-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNWSNLNBHEVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NN3C2=NC(=CC3=O)C)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methylbenzenesulfonyl chloride with 5-methyl-2-aminopyrazole to form an intermediate, which is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Pyrazolo[1,5-a]pyrimidines have been extensively studied for their pharmacological properties. The specific compound has demonstrated promising applications in the following areas:

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties against various pathogens. A study highlighted that a focused library of analogues, including those with the pyrazolo[1,5-a]pyrimidine scaffold, showed effective activity against Mycobacterium tuberculosis with low cytotoxicity levels. The mechanism of action was distinct from other known compounds, suggesting a unique pathway for therapeutic intervention .

Anticancer Potential

The compound's structural framework has been linked to anticancer activities. Pyrazolo[1,5-a]pyrimidines have been identified as selective kinase inhibitors, which play crucial roles in cancer cell proliferation and survival. Recent reviews have emphasized their potential as anticancer agents by targeting specific signaling pathways involved in tumor growth .

Neurological Applications

Some derivatives of pyrazolo[1,5-a]pyrimidines are being investigated for their anxiolytic and sedative effects. Compounds like zaleplon and indiplon are examples of this class being used as sedative agents, indicating that the scaffold can influence neurological pathways effectively .

Case Studies and Research Findings

The following case studies illustrate the compound's applications and efficacy:

Case Study 1: Antitubercular Activity

A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized and screened for antitubercular activity. The best-performing compounds showed significant inhibition of M. tuberculosis growth within macrophages while maintaining low cytotoxicity to human cells. The study also elucidated the structural features critical for enhancing activity against this pathogen .

Case Study 2: Anticancer Activity

In a separate study focusing on cancer therapeutics, several pyrazolo[1,5-a]pyrimidine derivatives were tested for their ability to inhibit specific kinases associated with cancer progression. These compounds exhibited potent activity against various cancer cell lines, demonstrating their potential as lead compounds for further development .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves cyclocondensation reactions of β-ketoesters with aminopyrazoles. Understanding the structure-activity relationship is crucial for optimizing these compounds' efficacy and safety profiles .

Compound Activity Mechanism Reference
This compoundAntitubercularUnique pathway distinct from cell-wall biosynthesis
Various Pyrazolo DerivativesAnticancerSelective kinase inhibition
Zaleplon/IndiplonAnxiolytic/SedativeNeurological pathway modulation

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling and leading to physiological effects.

Comparison with Similar Compounds

Substituent Effects on Core Structure

Table 1: Substituent Comparison

Compound Name R3 Position R2 Position Molecular Weight Notable Features
Target Compound 4-Methylbenzenesulfonyl Phenylamino 423.44 (calc.) Sulfonamide enhances polarity
3-(4-Methoxyphenyl)-5-phenyl analog (9j) 4-Methoxyphenyl - ~350 (est.) Methoxy improves lipophilicity
5-Phenyl-3-(4-trifluoromethylphenyl) (9k) 4-Trifluoromethylphenyl - ~398 (est.) CF3 group increases electronegativity
5-(3,5-Dimethylphenyl)-2-isopropyl (58) 3,5-Dimethylphenyl Isopropyl ~325 (est.) Steric hindrance from isopropyl
5-Phenyl-2-(p-tolyl) (MK9) Phenyl p-Tolyl 327.37 Methyl group enhances hydrophobicity
3-(4-Chlorophenyl)-2-methyl () 4-Chlorophenyl Methyl 335.8 Chlorine adds electron withdrawal

Key Observations :

  • The target compound’s sulfonamide group (R3) distinguishes it from analogs with methoxy, trifluoromethyl, or chloro substituents.
  • The phenylamino group (R2) contrasts with alkyl or aryl groups in analogs, offering hydrogen-bonding sites for target engagement .

Electronic and Steric Properties

  • Electron-Withdrawing Effects :
    • The sulfonamide group in the target compound exerts stronger electron withdrawal than methoxy (9j) or methyl (MK9) groups, likely deshielding adjacent protons in NMR spectra .
    • Comparatively, the trifluoromethyl group in 9k provides similar electronegativity but less hydrogen-bonding capacity.

Biological Activity

5-Methyl-3-(4-methylbenzenesulfonyl)-2-(phenylamino)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as a methyl group and a sulfonyl group contributes to its unique pharmacological profile.

Antitubercular Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit significant antitubercular activity. High-throughput screening identified these compounds as potential leads against Mycobacterium tuberculosis (Mtb) . The mechanism of action was found to be distinct from traditional antibiotics; it does not interfere with cell-wall biosynthesis or iron uptake pathways .

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

CompoundMIC (µg/mL)Cytotoxicity (HepG2)Mechanism of Action
P60.25LowNon-cell wall targeting
P190.50ModerateIron homeostasis interference
P240.10LowUnknown mechanism

Structure-Activity Relationships (SAR)

The SAR studies indicated that specific modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For instance, substituents at the 3-position were crucial for enhancing antitubercular efficacy .

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
3MethylIncreased potency
4SulfonylEnhanced solubility
2PhenylImproved selectivity

Case Study 1: In Vitro Testing

In vitro studies using macrophage models demonstrated that certain derivatives effectively reduced the viability of intracellular Mtb without significant cytotoxic effects on host cells . This highlights the potential of these compounds as therapeutic agents with selective action against pathogens.

Case Study 2: Resistance Mechanisms

Further investigation revealed that resistance to these compounds could arise from mutations in specific bacterial enzymes, such as flavin adenine dinucleotide (FAD)-dependent hydroxylases. This understanding aids in designing next-generation inhibitors that can circumvent resistance mechanisms .

Q & A

Q. What analytical methods detect degradation products under acidic conditions?

  • Methodology :
  • Perform forced degradation (0.1 M HCl, 40°C, 24 hours) and analyze via LC-MS (Q-TOF, ESI+ mode).
  • Identify hydrolysis products (e.g., sulfonic acid derivatives) using MS/MS fragmentation (m/z 215.1 for 4-methylbenzenesulfonic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.